![molecular formula C15H19FN2O2 B4974631 N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4974631.png)
N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide
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Description
Synthesis Analysis
The synthesis of cyclohexanecarboxamide derivatives, including compounds similar to N-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide, often involves multi-step synthetic routes. These routes may include nucleophilic substitution reactions, amidation, and the use of protecting groups to achieve the desired structural features. For instance, compounds with similar structural frameworks have been synthesized from commercially available precursors through nucleophilic substitution reactions followed by ester hydrolysis, yielding the target compounds with high efficiency (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of N-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide and its analogs can be characterized by various spectroscopic and analytical techniques, including NMR, IR spectroscopy, and X-ray crystallography. These techniques provide detailed information about the molecular conformation, the arrangement of functional groups, and the overall geometry of the molecule. X-ray crystallography, in particular, can reveal the precise three-dimensional structure, including the conformation of the cyclohexane ring and the orientation of the substituents (Ghorab et al., 2017).
Future Directions
properties
IUPAC Name |
N-[2-(3-fluoroanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-12-7-4-8-13(9-12)18-14(19)10-17-15(20)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOCTAMMDCPOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide |
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